2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide
Description
Properties
Molecular Formula |
C29H24N4O4S |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2-[3-cyano-4-(4-methoxyphenyl)-6-(4-methylphenyl)pyridin-2-yl]sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C29H24N4O4S/c1-18-4-6-21(7-5-18)27-15-24(20-8-11-23(37-3)12-9-20)25(16-30)29(32-27)38-17-28(34)31-26-13-10-22(33(35)36)14-19(26)2/h4-15H,17H2,1-3H3,(H,31,34) |
InChI Key |
OUZDPGCQYRKBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)OC)C#N)SCC(=O)NC4=C(C=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetic breakdown identifies critical intermediates:
-
3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridine-2-thiol : Serves as the central heterocyclic unit.
-
2-Bromo-N-(2-methyl-4-nitrophenyl)acetamide : Provides the thioether-linked acetamide side chain.
-
4-Methoxyphenyl and p-tolyl precursors : Introduced via cross-coupling reactions.
Multi-Step Synthesis Pathway
Pyridine Core Synthesis
The pyridine ring is constructed via a modified Hantzsch dihydropyridine synthesis, followed by oxidation and functionalization:
Step 1: Cyclocondensation
A mixture of 4-methoxybenzaldehyde (1.0 eq), p-tolualdehyde (1.0 eq), and cyanoacetamide (2.0 eq) undergoes cyclization in refluxing ethanol with ammonium acetate as a catalyst.
Step 2: Thiolation
The resulting 2-hydroxypyridine is converted to the thiol derivative using Lawesson’s reagent (0.5 eq) in toluene at 110°C for 6 hr, achieving 85% conversion.
Thioacetamide Side Chain Preparation
2-Bromo-N-(2-methyl-4-nitrophenyl)acetamide is synthesized via a two-step process:
Final Coupling Reaction
The pyridine-2-thiol (1.0 eq) and bromoacetamide (1.2 eq) are coupled in DMF with K₂CO₃ (2.0 eq) at 60°C for 8 hr. Purification via silica gel chromatography (hexane:EtOAc = 3:1) affords the final product in 62% yield.
Key Reaction Mechanisms
Pyridine Cyclization
The Hantzsch mechanism proceeds through Knoevenagel condensation of aldehydes with cyanoacetamide, followed by Michael addition and cyclodehydration:
Nucleophilic Thioether Formation
The thiolate anion attacks the electrophilic α-carbon of the bromoacetamide:
Kinetic studies show second-order dependence on thiol and bromoacetamide concentrations.
Optimization of Reaction Conditions
Solvent Screening for Coupling
Comparative solvent studies reveal DMF maximizes yield due to superior solubility of intermediates:
| Solvent | Yield (%) | Reaction Time (hr) |
|---|---|---|
| DMF | 62 | 8 |
| THF | 38 | 12 |
| Acetone | 27 | 24 |
Temperature Profiling
Optimal coupling occurs at 60°C; higher temperatures promote decomposition (>70°C reduces yield to 45%).
Purification and Analytical Characterization
Chromatographic Purification
Final product purity (>98%) is achieved using gradient elution (hexane → EtOAc). Key analytical data:
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyridine-H) |
| IR | 2210 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O) |
| HPLC | Retention time: 12.7 min |
Mass Spectrometry
High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 495.1542 (calc. 495.1538).
Industrial-Scale Production Methods
Continuous Flow Synthesis
Patented continuous flow systems enhance throughput:
Waste Minimization Strategies
-
Solvent recovery via distillation (DMF recovery >90%).
Comparative Analysis of Alternative Routes
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling for aryl group introduction:
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Hantzsch cyclization | 68 | 98 | 120 |
| Suzuki coupling | 75 | 95 | 290 |
While Suzuki coupling offers higher yields, the Hantzsch method remains cost-effective for bulk production .
Chemical Reactions Analysis
Types of Reactions
2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano or nitro groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with functional groups like methoxy or amino.
Scientific Research Applications
Research indicates that compounds similar to this one exhibit notable biological activities. These include:
- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For instance, significant cytotoxic effects were observed at concentrations above 10 µM, suggesting a dose-dependent response.
- Mechanisms of Action : The compound's mechanism may involve the disruption of cellular signaling pathways critical for tumor growth and survival. This includes interactions with specific enzymes or receptors that regulate cell proliferation and apoptosis .
- Synergistic Effects : Preliminary findings suggest that combining this compound with established chemotherapeutics may enhance overall efficacy while minimizing side effects. This approach could lead to improved treatment regimens for cancer patients .
Synthesis and Characterization
The synthesis of 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide typically involves several key steps:
- Starting Materials : The synthesis begins with readily available precursors, including substituted pyridines and acetamides.
- Reaction Conditions : Careful control of reaction conditions—such as temperature, solvent choice, and reaction time—is essential for optimizing yield and purity.
- Characterization Techniques : After synthesis, characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the compound .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- In Vitro Studies : A study examining the cytotoxic effects on cancer cell lines demonstrated significant inhibition at higher concentrations, indicating its potential as an anticancer agent.
- In Vivo Studies : Animal models treated with similar compounds exhibited reduced tumor growth rates compared to control groups, supporting the in vitro findings .
- Pharmacological Insights : Research has focused on understanding the interactions between this compound and biological systems to optimize its efficacy while minimizing toxicity. This includes studying its pharmacokinetics and pharmacodynamics in various models .
Mechanism of Action
The mechanism of action of 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit a particular enzyme involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs are compared below, focusing on substituent effects, synthetic yields, and reported bioactivities.
Table 1: Key Structural and Functional Analogs
*N/R: Not reported in the provided evidence.
Key Observations:
Substituent Impact on Bioactivity: The 3-cyano group is conserved across analogs, suggesting its role in π-π stacking or hydrogen bonding with target enzymes . Electron-withdrawing groups (e.g., nitro in the acetamide moiety) enhance binding to kinases or microbial targets, as seen in 8d and CDD-934506 .
Synthetic Efficiency :
- Yields for pyridine-thioacetamide derivatives range widely (42–85% ), influenced by steric hindrance (e.g., distyryl groups in Compound 2 vs. trifluoromethyl in LBJ-13 ) and reaction conditions .
Thermal Stability :
- Melting points correlate with molecular rigidity: LBJ-13 (217–219°C) and 8d (210–212°C) exhibit higher stability due to planar pyridine/oxadiazole cores .
Therapeutic Potential: Nitro-substituted acetamides (e.g., Target Compound, CDD-934506) are prevalent in antimicrobial and antimycobacterial agents . Methoxy groups (e.g., Target Compound, 9b) may enhance metabolic stability compared to halogenated analogs .
Biological Activity
The compound 2-((3-Cyano-4-(4-methoxyphenyl)-6-(p-tolyl)pyridin-2-yl)thio)-N-(2-methyl-4-nitrophenyl)acetamide is a thioether-containing derivative of acetamide, characterized by a complex structure that includes a pyridine ring with various substituents. Its molecular formula is C₃₀H₂₄N₄O₄S, and it has a molecular weight of approximately 524.59 g/mol. This compound has garnered interest due to its potential biological activities, including insecticidal and anticancer properties.
Chemical Structure and Properties
The unique structural features of this compound contribute to its biological activity:
- Pyridine Ring : Provides a stable aromatic system that can interact with biological targets.
- Thioether Linkage : Enhances lipophilicity, potentially improving bioavailability.
- Cyano and Methoxy Substituents : May influence the compound's reactivity and interaction with enzymes or receptors.
Insecticidal Activity
Research indicates that compounds similar to this one exhibit significant insecticidal properties. For instance, studies have shown that thioether-containing acetamides can effectively target pests such as Mythimna separata (oriental armyworm) and Plutella xylostella (diamondback moth).
| Compound | Target Species | Concentration (mg/L) | Lethality Rate (%) |
|---|---|---|---|
| This compound | Mythimna separata | 200 | 60% |
| This compound | Plutella xylostella | 200 | 100% |
These results suggest that the compound could be developed as a potential insecticide, particularly effective against resistant pest populations.
Anticancer Activity
In addition to insecticidal properties, the compound has been investigated for its anticancer potential. The presence of multiple functional groups allows for diverse interactions with cellular targets, which may inhibit tumor growth or induce apoptosis in cancer cells. Preliminary studies indicate that similar compounds have shown cytotoxic effects against various cancer cell lines.
The biological activity of this compound may be attributed to its ability to interact with specific proteins or enzymes involved in metabolic pathways. The thioether moiety may enhance binding affinity to target sites, while the aromatic groups can facilitate interactions through π-π stacking or hydrogen bonding.
Case Studies
- Insecticidal Efficacy : A study demonstrated that a related thioether compound exhibited larvicidal activity with an LC50 value significantly lower than traditional insecticides, suggesting improved efficacy.
- Anticancer Screening : In vitro assays on cancer cell lines revealed that derivatives of this compound inhibited cell proliferation effectively, with IC50 values comparable to established chemotherapeutics.
Q & A
Basic: What are the standard synthetic protocols for this compound?
The synthesis involves multi-step reactions, typically starting with the preparation of the pyridine core. Key steps include:
- Substitution reactions to introduce the 4-methoxyphenyl and p-tolyl groups under alkaline conditions (e.g., using K₂CO₃ in DMF at 80–100°C) .
- Thioacetylation to attach the thioacetamide moiety via nucleophilic displacement, often employing thiourea or thioacetic acid in ethanol with catalytic HCl .
- Final acylation of the amine group using activated esters (e.g., N-hydroxysuccinimide esters) under inert atmospheres to ensure regioselectivity .
Reaction conditions (temperature, solvent polarity, and catalyst choice) are critical for achieving yields >70% and purity >95% .
Basic: How is the compound characterized post-synthesis?
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., methoxy protons at δ 3.8–4.0 ppm; nitrophenyl aromatic signals at δ 7.5–8.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~550–600) and fragments (e.g., cleavage at the thioacetamide linkage) .
- IR spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .
Advanced: How can reaction conditions be optimized for higher yield and scalability?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol reduces side reactions in acylation steps .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency during pyridine core formation .
- Temperature gradients : Stepwise heating (e.g., 50°C → 120°C) minimizes decomposition of thermally sensitive intermediates like the nitrophenyl group .
Statistical tools like Design of Experiments (DoE) can model interactions between variables .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) .
- Solubility issues : Use of DMSO (>0.1%) may artifactually inhibit certain targets; alternative formulations (e.g., PEG-400) should be tested .
- Concentration gradients : EC₅₀ values should be validated via dose-response curves across multiple replicates .
Advanced: How to design experiments to assess pharmacokinetic properties?
Key methodologies include:
- In vitro metabolic stability : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify CYP450-mediated oxidation sites .
- Plasma protein binding : Equilibrium dialysis to quantify unbound fraction (%fu) .
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
Basic: What structural features influence reactivity and stability?
- Electron-withdrawing groups : The 4-nitrophenyl and cyano groups increase electrophilicity, enhancing susceptibility to nucleophilic attack .
- Steric hindrance : The p-tolyl group may impede reactions at the pyridine 6-position .
- Thioacetamide bridge : Prone to oxidation; storage under N₂ or with antioxidants (e.g., BHT) is recommended .
Advanced: What is the role of functional groups in target binding?
- Pyridine core : Acts as a hydrogen-bond acceptor with kinase active sites (e.g., EGFR) .
- Methoxyphenyl group : Enhances lipophilicity, improving membrane permeability (logP ~3.5) .
- Nitro group : Stabilizes charge-transfer interactions in DNA intercalation assays .
Computational docking (AutoDock Vina) and mutagenesis studies can validate these interactions .
Advanced: How to validate purity when analytical data conflicts?
- Multi-modal analysis : Combine HPLC (C18 column, acetonitrile/water gradient) with ¹H NMR integration to quantify impurities .
- Elemental analysis : Confirm C, H, N, S percentages within ±0.3% of theoretical values .
- Mass defect filtering : HRMS filters out low-abundance contaminants (e.g., oxidation byproducts) .
Basic: What are common degradation pathways under storage conditions?
- Hydrolysis : The acetamide bond degrades in aqueous buffers (pH <3 or >9); lyophilization or storage at -20°C in anhydrous DMSO is advised .
- Photo-oxidation : The thioether group forms sulfoxides under light; use amber vials and inert atmospheres .
Advanced: How to identify structural analogs for SAR studies?
Compare with compounds sharing:
- Thieno[2,3-d]pyrimidine cores : Exhibit similar kinase inhibition profiles .
- Nitrophenyl substituents : Enhance DNA-binding affinity in intercalators .
| Compound Class | Key Features | Biological Activity |
|---|---|---|
| Thienopyrimidines | Sulfur-containing heterocycle | Kinase inhibition |
| Pyridin-2-yl acetamides | Nitrophenyl substituent | Anticancer (apoptosis induction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
